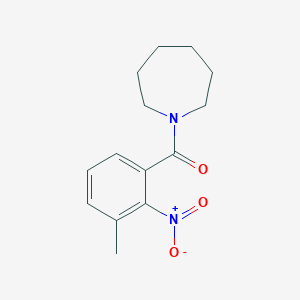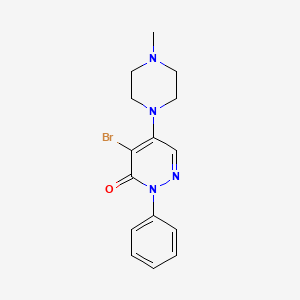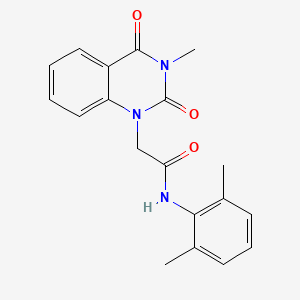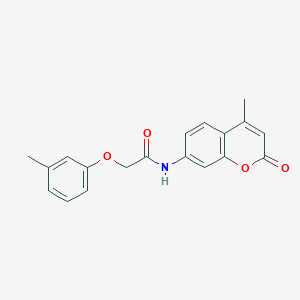
1-(3-methyl-2-nitrobenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-2-nitrobenzoyl)azepane, also known as MNBA, is a chemical compound that belongs to the group of azepanes. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
1-(3-methyl-2-nitrobenzoyl)azepane is a small molecule that can interact with biological systems through non-covalent interactions. It has been shown to bind to specific proteins and enzymes, leading to changes in their activity. 1-(3-methyl-2-nitrobenzoyl)azepane can also interact with DNA and RNA, leading to changes in gene expression. The exact mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane is still under investigation, but it is believed to involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects:
1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, leading to changes in cellular processes. 1-(3-methyl-2-nitrobenzoyl)azepane has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methyl-2-nitrobenzoyl)azepane has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-methyl-2-nitrobenzoyl)azepane also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane may not be suitable for use in certain experimental systems, depending on the specific biological target being studied.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methyl-2-nitrobenzoyl)azepane. One area of interest is in the development of 1-(3-methyl-2-nitrobenzoyl)azepane-based diagnostic tools for the detection of specific proteins or enzymes. 1-(3-methyl-2-nitrobenzoyl)azepane could also be used as a starting point for the development of new drugs targeting specific biological pathways. Additionally, further investigation into the mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane could provide insight into the fundamental processes that govern biological systems.
Métodos De Síntesis
1-(3-methyl-2-nitrobenzoyl)azepane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-nitrobenzoic acid with 1,6-diaminohexane. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through chromatography to obtain pure 1-(3-methyl-2-nitrobenzoyl)azepane.
Aplicaciones Científicas De Investigación
1-(3-methyl-2-nitrobenzoyl)azepane has been widely used in scientific research due to its ability to interact with biological systems. It has been studied for its potential use in drug discovery, as well as in the development of new diagnostic tools. 1-(3-methyl-2-nitrobenzoyl)azepane has also been used as a probe to study protein-ligand interactions, as well as to investigate the role of specific enzymes in biological processes.
Propiedades
IUPAC Name |
azepan-1-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-7-6-8-12(13(11)16(18)19)14(17)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKFUHNNRPOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2-nitrobenzoyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)



![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)
